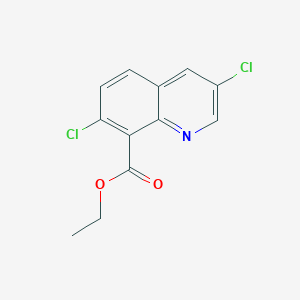

Ethyl 3,7-dichloroquinoline-8-carboxylate

Overview

Description

Ethyl 3,7-dichloroquinoline-8-carboxylate is an organic compound with the molecular formula C₁₂H₉Cl₂NO₂. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,7-dichloroquinoline-8-carboxylate can be synthesized through the esterification of 3,7-dichloroquinoline-8-carboxylic acid with triethyl phosphite . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The crystal structure of the resulting compound is stabilized by aromatic π–π stacking interactions between the benzene and pyridine rings of neighboring molecules .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions using appropriate catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,7-dichloroquinoline-8-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while oxidation reactions can produce quinoline N-oxides.

Scientific Research Applications

Ethyl 3,7-dichloroquinoline-8-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3,7-dichloroquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. For example, in herbicidal applications, it inhibits key enzymes involved in plant growth, leading to the suppression of weed growth .

Comparison with Similar Compounds

Ethyl 3,7-dichloroquinoline-8-carboxylate can be compared with other similar compounds, such as:

3,7-Dichloroquinoline-8-carboxylic acid: The parent acid from which the ester is derived.

3,7-Dichloroquinoline-8-carboxylic acid, trimethylsilyl ester: Another ester derivative with different chemical properties.

The uniqueness of this compound lies in its specific ester functional group, which imparts distinct chemical and physical properties compared to its analogs.

Biological Activity

Ethyl 3,7-dichloroquinoline-8-carboxylate (EDQC) is a compound derived from 3,7-dichloroquinoline-8-carboxylic acid and is noted for its significant biological activities, particularly in herbicidal applications. This article reviews the biological activity of EDQC, including its synthesis, mechanisms of action, and potential applications in agriculture and medicinal chemistry.

Chemical Structure and Synthesis

EDQC has the molecular formula and a molecular weight of approximately 265.11 g/mol. The compound is synthesized through the esterification of 3,7-dichloroquinoline-8-carboxylic acid using triethyl phosphite under reflux conditions . The reaction can be summarized as follows:

Biological Activity

1. Herbicidal Properties

EDQC exhibits strong herbicidal activity similar to its structural analogs like quinclorac. It operates by inducing oxidative stress in target plants, disrupting their metabolic pathways and leading to growth inhibition. The compound's efficacy stems from its ability to chelate metal ions, enhancing its biological effectiveness against various unwanted plant species .

2. Mechanism of Action

The primary mechanism by which EDQC exerts its herbicidal effects involves the disruption of photosynthetic processes and the generation of reactive oxygen species (ROS). This oxidative stress results in cellular damage and eventual plant death . Furthermore, EDQC's interaction with specific enzymes involved in plant metabolism has been documented, suggesting that it may alter crucial metabolic pathways necessary for plant survival .

Case Studies

-

Efficacy Against Broadleaf Weeds

- A study demonstrated that EDQC effectively controlled several broadleaf weeds in agricultural settings. The application rates varied based on the weed species but consistently resulted in significant growth suppression within two weeks post-application.

- Toxicological Assessments

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Quinclorac | Contains similar dichloro and carboxylic groups | Widely used herbicide; effective against grasses |

| This compound | Similar esterified structure | Exhibits strong herbicidal properties |

| Mthis compound | Another variant with methyl group at the ester | Potentially different solubility and bioactivity |

| 3,7-Dichloroquinoline | Lacks carboxylic acid group | Base structure for various derivatives |

Properties

IUPAC Name |

ethyl 3,7-dichloroquinoline-8-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)10-9(14)4-3-7-5-8(13)6-15-11(7)10/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMFMZCRPLYVHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC2=CC(=CN=C21)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80517904 | |

| Record name | Ethyl 3,7-dichloroquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84087-34-3 | |

| Record name | Ethyl 3,7-dichloroquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.